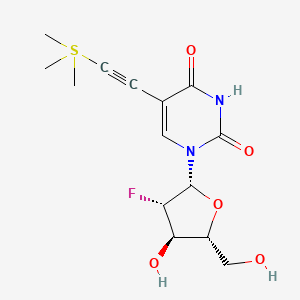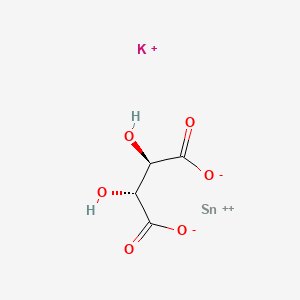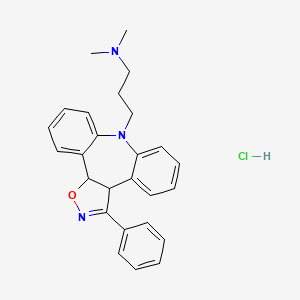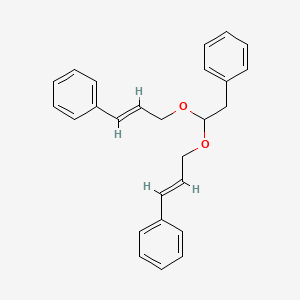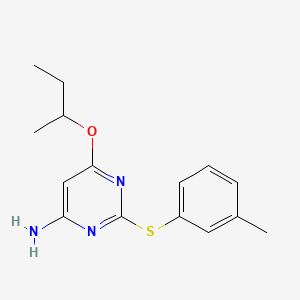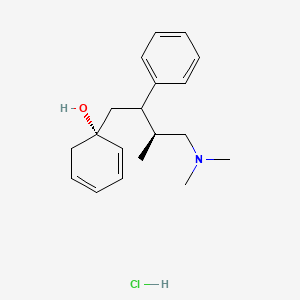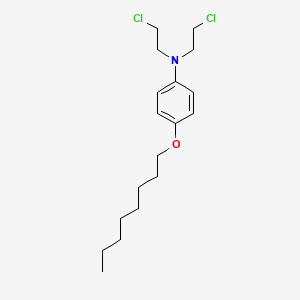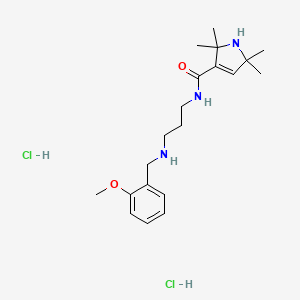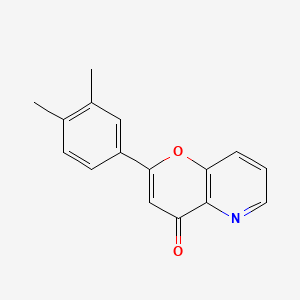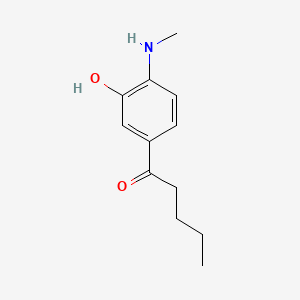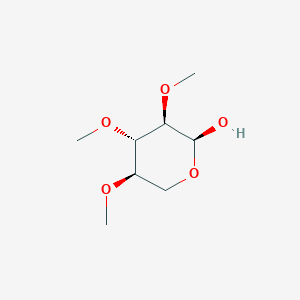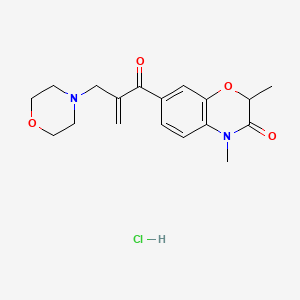
2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazinone core, dimethyl groups, a morpholinylmethyl substituent, and a propenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride typically involves multiple steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Morpholinylmethyl Group: This step may involve nucleophilic substitution reactions.
Addition of the Propenyl Group: This can be done through reactions such as Wittig or Heck coupling.
Formation of the Monohydrochloride Salt: This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propenyl group.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its structural features suggest it could interact with various biological targets.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
相似化合物的比较
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: The parent compound, lacking the additional substituents.
Morpholinylmethyl Derivatives: Compounds with similar morpholinylmethyl groups.
Propenyl Substituted Benzoxazinones: Compounds with similar propenyl groups.
Uniqueness
The uniqueness of 2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride lies in its combination of structural features, which confer specific chemical and biological properties not found in other compounds.
属性
CAS 编号 |
136629-00-0 |
|---|---|
分子式 |
C18H23ClN2O4 |
分子量 |
366.8 g/mol |
IUPAC 名称 |
2,4-dimethyl-7-[2-(morpholin-4-ylmethyl)prop-2-enoyl]-1,4-benzoxazin-3-one;hydrochloride |
InChI |
InChI=1S/C18H22N2O4.ClH/c1-12(11-20-6-8-23-9-7-20)17(21)14-4-5-15-16(10-14)24-13(2)18(22)19(15)3;/h4-5,10,13H,1,6-9,11H2,2-3H3;1H |
InChI 键 |
SAOWWKVBFPDYRG-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C(=C)CN3CCOCC3)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


